molecular formula C17H18BrNO2S B2921621 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 914619-41-3

1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2921621
CAS No.: 914619-41-3
M. Wt: 380.3
InChI Key: OGHYYNAQDNTMMU-UHFFFAOYSA-N
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Description

1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a brominated aromatic ring and a sulfonyl group attached to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps. One common route starts with the bromination of 4,5-dimethylbenzenesulfonyl chloride to introduce the bromine atom. This is followed by a reaction with 2-methyl-2,3-dihydro-1H-indole under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in redox processes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific combination of a brominated aromatic ring and an indole structure. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-11-8-15(18)17(9-12(11)2)22(20,21)19-13(3)10-14-6-4-5-7-16(14)19/h4-9,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHYYNAQDNTMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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